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Compound of Interest

N-methyl-6-(morpholin-4-
Compound Name:

yl)pyridin-3-amine
CAS No.: 1342739-63-2

Cat. No.: B1488332

Get Quote

\ J

Compound Identification & Properties

¢ |UPAC Name:

-methyl-6-(morpholin-4-yl)pyridin-3-amine

Molecular Formula:

Molecular Weight: 193.25 g/mol

Monoisotopic Mass: 193.1215 Da

Structural Class: Aminopyridine / Morpholine derivative[1]

Appearance: Typically an off-white to pale yellow solid.

Synthesis Context & Impurity Profile
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Understanding the synthesis is critical for interpreting spectra, particularly for identifying
specific impurities. This compound is typically accessible via Reductive Amination of the
primary amine.[2]

e Precursor: 6-(morpholin-4-yl)pyridin-3-amine (CAS: 52023-68-4).[3]
» Reagents: Formaldehyde (

), Sodium Cyanoborohydride (
) or Formic Acid (Eschweiler-Clarke).[4]
o Key Impurities to Watch:
o Unreacted Primary Amine: Signals at
4.5-5.0 ppm (broad
).
o Tertiary Amine (

-dimethyl): Over-methylation byproduct. Look for a strong singlet integration of 6H at

~2.9 ppm.

Nuclear Magnetic Resonance (NMR)

Spectroscopy[5][6][7]
H NMR Data (400 MHz, DMSO- )
The

-methyl group introduces a distinct singlet and simplifies the amine signal compared to the
precursor.
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Shift ( Coupling (
Position Multiplicity Integration Assignment
» PpmM) » Hz)
2 7.75-7.80 Doublet (d) 1H Pyridine Ar-H
4 7.05-7.10 dd 1H Pyridine Ar-H
5 6.75-6.80 Doublet (d) 1H Pyridine Ar-H
) Coupling to
NH 5.40 - 5.60 Broad (qg/s) 1H Amine N-H
N-Me
Morph-O 3.68 -3.72 Triplet (t) 4H Morpholine
Morph-N 325-330  Triplet (t) 4H Morpholine
N-Me 2.68-2.72 Doublet (d) 3H “Methyl

Expert Insight:

e Solvent Effect: In

, the N-H proton is often broader and may shift upfield to ~3.5 ppm. The N-Me doublet often
collapses to a singlet due to rapid exchange.

o Coupling: The N-Me signal appears as a doublet only if the N-H exchange is slow (dry

DMSO-

). If wet, it appears as a singlet.

C NMR Data (100 MHz, DMSO- )
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Shift (
Carbon Type Assignment
» Ppm)
C6 (Pyridine, attached to
156.5 Quaternary (C) )
Morpholine)
138.2 Tertiary (CH) C2 (Pyridine, ortho to amine)
C3 (Pyridine, attached to
136.5 Quaternary (C)
NHMe)
124.0 Tertiary (CH) C4 (Pyridine)
] C5 (Pyridine, ortho to
107.5 Tertiary (CH) )
morpholine)
Secondary (
66.2 Morpholine C-O
)
Secondary (
46.5 Morpholine C-N
)
Primary (
29.8 N-Methyl

)

Mass Spectrometry (MS) Profile

lonization & Detection

e Method: ESI (+) (Electrospray lonization, Positive Mode).

e Parent lon:

e Adducts:

(common in glass/saline contamination).
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Fragmentation Logic (MS/MS)

The morpholine ring is the most labile moiety, followed by the methyl-amine group.

Parent lon [M+H]+
m/z 194.13

- CH3 (15 Da) \Ring Opening

Loss of Methyl Radical Morpholine Ring Cleavage
[M-CH3]+ (Loss of C2H40)
m/z 179 m/z ~150

Flimination

Pyridine Core lon

(Loss of Morpholine)
m/z ~108

Fig 1. Predicted ESI+ Fragmentation Pathway for N-methyl-6-(morpholin-4-yl)pyridin-3-amine

Click to download full resolution via product page

Caption: Fragmentation typically begins with morpholine ring opening or loss of the labile N-
methyl group.

Infrared (IR) Spectroscopy

Sampling: KBr Pellet or ATR (Attenuated Total Reflectance).
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Wavenumber (

Vibration Mode Functional Group Notes
)
) Single sharp band (vs.
3350 — 3420 Secondary Amine _
2 for primary).
Alkyl Mixed aliphatic
2850 — 2960 .
(Methyl/Morpholine) stretches.
Characteristic
1600, 1495 Pyridine Ring aromatic skeletal
bands.
) Strong stretch, C3-N
1260 — 1280 Aryl-Amine
bond.
Very strong,
1110-1120 Ether (Morpholine) characteristic of
morpholine.

Experimental Protocol: Sample Preparation
For NMR Analysis[3][5][6][7]

¢ Mass: Weigh 5-10 mg of the solid compound.
e Solvent: Add 0.6 mL of DMSO-

(preferred for solubility and exchange suppression).

o Note: If using

, filter through a small plug of anhydrous

if the compound was isolated as a salt (e.g., HCI salt) to ensure the free base is analyzed.
e Tube: Transfer to a clean 5mm NMR tube.

e Acquisition: Run 16 scans for
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H; 256-512 scans for

C.

For LC-MS Analysis

« Dilution: Dissolve 1 mg in 1 mL Acetonitrile (
).
o Buffer: Dilute 1:100 into water containing 0.1% Formic Acid (to ensure protonation).
e Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH).
o Gradient: 5% to 95%

/

over 5 minutes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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